molecular formula C13H10ClNO3 B1267270 4-Benzyloxy-3-chloronitrobenzene CAS No. 50508-54-8

4-Benzyloxy-3-chloronitrobenzene

Cat. No. B1267270
CAS RN: 50508-54-8
M. Wt: 263.67 g/mol
InChI Key: KCGQYXJMQHAREQ-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-chloronitrobenzene is a chemical compound with applications in various chemical synthesis processes. Its properties and reactions form the basis for developing intermediates in pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of 4-benzyloxy-3-chloronitrobenzene involves convenient and safe methods suitable for large-scale production. One approach utilizes SnCl2 for the reduction of commercially available 4-benzyloxy-3-chloronitrobenzene to afford 4-benzyloxy-3-chloroaniline in high yield and purity, free from tin residues, demonstrating the compound's feasibility for kilogram-scale synthesis (Chen et al., 2008).

Molecular Structure Analysis

The molecular structure of benzyl 4-chloro-3-nitrobenzoate, a related compound, reveals how molecules are linked by hydrogen bonds into chains and further arranged into a three-dimensional framework through aromatic π-π stacking interactions (de Souza et al., 2006). Such detailed structural insights help in understanding the reactivity and potential applications of 4-benzyloxy-3-chloronitrobenzene.

Chemical Reactions and Properties

4-Benzyloxy-3-chloronitrobenzene undergoes various chemical reactions, including nucleophilic substitutions facilitated by phase-transfer catalysts under ultrasound irradiation, demonstrating its versatility in organic synthesis (Wang & Rajendran, 2007). Such reactions highlight the compound's reactivity and potential for generating diverse chemical entities.

Physical Properties Analysis

The physical properties of 4-benzyloxy-3-chloronitrobenzene, such as crystallinity and phase behavior, can be inferred from related compounds. For example, the study of 4-chloronitrobenzene shows orientational disorder in its solid-state structure, with evidence of large thermal motion reflecting significant disorder (Thomas et al., 2008). Understanding these physical properties is crucial for handling and processing the compound in industrial applications.

Chemical Properties Analysis

Photocatalytic degradation studies of 4-chloronitrobenzene offer insights into the chemical properties of 4-benzyloxy-3-chloronitrobenzene. The degradation process, influenced by different gas atmospheres, reveals the pathways for mineralization and formation of intermediates, shedding light on the compound's environmental stability and reactivity (Ye et al., 2011).

Scientific Research Applications

Synthesis Processes

  • Large-Scale Synthesis : 4-Benzyloxy-3-chloronitrobenzene can be reduced to 4-benzyloxy-3-chloroaniline in a safe, convenient, large-scale process. This is achieved using SnCl2, yielding high purity and high yield, suitable for kilogram-scale synthesis (Chen, Nilsen, Choudhury, & Sorgi, 2008).

  • Ultrasound Assisted Arylation : Ultrasound-assisted preparation of 1-(benzyloxy)-4-nitrobenzene from 4-chloronitrobenzene and benzyl alcohol has been enhanced using a multi-site phase-transfer catalyst. This method avoids serious hydration of potassium salt in the reaction (Selvaraj, Abimannan, & Rajendran, 2014).

  • Intensified Synthesis with Ultrasound : The synthesis of 1-benzyloy-4-nitrobenzene from 1-chloronitrobenzene and benzyl alcohol using phase transfer catalysts and ultrasound shows higher conversion rates and improved efficiency compared to traditional methods (Diwathe & Gogate, 2018).

Photodegradation Studies

  • Photodegradation in Aqueous Solutions : Studies on the irradiation of 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions show the formation of 4-chloronitrosobenzene and 4-chloronitrobenzene, providing insights into photodegradation pathways (Miller & Crosby, 1983).

Environmental Implications

  • Photocatalytic Degradation : The photocatalytic degradation of 4-chloronitrobenzene using TiO2 as a photocatalyst in different gas atmospheres (nitrogen, oxygen, ozone) was studied, highlighting the mineralization processes and degradation efficiency (Ye, Zhang, Zhu, Zhang, & Zhang, 2011).

  • Electrochemical Reduction : Electrochemical reduction of 4-chloronitrobenzene at a silver cathode was explored, focusing on the reduction mechanisms and potential environmental applications (Huang, Li, Cao, Zhu, Chen, & Lei, 2019).

  • Degradation by Zero-Valent Iron : The degradation of 4-chloronitrobenzene by zero-valent iron under anoxic conditions was investigated, revealing insights into reaction rates and product formation, important for environmental remediation strategies (Liao, Yang, & Lee, 2012).

Application in Polymer and Chemical Synthesis

  • Polyamide Synthesis : The compound has been used in synthesizing polyamides with flexible main-chain ether linkages, showing potential in polymer technology due to their solubility and thermal stability (Hsiao, Yang, & Chen, 2000).

  • Resveratrol Synthesis : It has been used in the total synthesis of Resveratrol, a compound with significant interest due to its health-related properties (Wei Yun-yang, 2008).

  • Bioelectrochemical Reduction : Its reduction in a bioelectrochemical reactor with a biocathode was studied, showing enhanced degradation efficiency, crucial for environmental cleanup and chemical synthesis (Guo, Guo, Yin, Yuan, Ren, & Wang, 2015).

Safety And Hazards

When handling 4-Benzyloxy-3-chloronitrobenzene, contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-chloro-4-nitro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGQYXJMQHAREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308874
Record name 4-Benzyloxy-3-chloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-chloronitrobenzene

CAS RN

50508-54-8
Record name 50508-54-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzyloxy-3-chloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 15.43 g (0.275 moles) portion of solid (pellets) potassium hydroxide was added to a solution of 43.89 g (0.25 moles) of 3-chloro-4-fluoro nitrobenzene and 32.34 ml (33.79 grams, 0.373 moles) of benzyl alcohol in 220 ml of acetonitrile. The reaction was vigorously stirred with a mechanical stirrer overnight. The resulting solid was filtered. Concentration of the filtrate gave a second crop, which was also filtered. On standing more solid came out of this filtrate. This mixture was treated with ether, and the solid filtered. All solids were washed thoroughly with water, and combined to give 49.71 g of the title compound.
Quantity
0 (± 1) mol
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43.89 g
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32.34 mL
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220 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Chen, CN Nilsen, A Choudhury, KL Sorgi - Arkivoc, 2008 - arkat-usa.org
… commercially available 4-benzyloxy-3chloronitrobenzene. We … We first tried to reduce 4-benzyloxy-3-chloronitrobenzene in … As expected, when 4-benzyloxy-3chloronitrobenzene was …
Number of citations: 11 www.arkat-usa.org

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